Product packaging for Perfluoroperhydrofluoranthene(Cat. No.:CAS No. 662-28-2)

Perfluoroperhydrofluoranthene

Cat. No.: B1218142
CAS No.: 662-28-2
M. Wt: 686.13 g/mol
InChI Key: YEMLBKSPDFVXEO-UHFFFAOYSA-N
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Description

Perfluoroperhydrofluoranthene (CAS 662-28-2) is a fully fluorinated derivative of fluoranthene, characterized by its complex cage-like structure in which all hydrogen atoms are replaced with fluorine, resulting in a molecular formula of C₁₆F₂₆ and a molecular weight of 686.13 g/mol. This substitution creates a compound with exceptional stability, low surface tension, significant hydrophobicity, and high gas solubility due to the strong carbon-fluorine bonds. These properties make it a valuable material across diverse scientific fields. In energy storage and conversion research, this compound is investigated as an electrolyte component in metal-ion batteries, where it contributes to the formation of a stable solid electrolyte interphase (SEI). It also serves as an oxygen-selective membrane in metal-air batteries and can be applied as a hydrophobic coating for gas diffusion electrodes in fuel cell applications, enhancing overall device performance and efficiency. Its high gas solubility and bio-inertness make it a compound of interest for biomedical research , particularly in the formulation of artificial blood substitutes where it functions as an oxygen carrier. It is also studied for use in drug delivery systems and in vitreoretinal surgery as a component of surgical tools and eye drop formulations. In materials science , the compound is utilized in the synthesis of specialized fluorinated polymers known for their chemical inertness, low surface energy, and valuable electrical properties. It further contributes to the development of advanced oleophobic and hydrophilic surfaces, which are critical for applications requiring long-term anti-fogging, detergent-free cleaning, and efficient oil-water separation. Additionally, its derivatives are explored as alternative insulating gases with low global warming potential for high-voltage electrical applications. This product is strictly labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not manufactured for use in diagnostic procedures, clinical applications, or human therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16F26 B1218142 Perfluoroperhydrofluoranthene CAS No. 662-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,3a,4,4,5,5,6,6,6a,6b,7,7,8,8,9,9,10,10,10a,10b,10c-hexacosafluorofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16F26/c17-1-2(18)4(20)5(21,10(29,30)16(41,42)15(39,40)9(4,27)28)3(1,19)8(25,26)14(37,38)12(33,34)6(1,22)11(31,32)13(35,36)7(2,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMLBKSPDFVXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C3(C4(C(C1(C(C(C(C2(C(C(C3(F)F)(F)F)(F)F)F)(F)F)(F)F)(F)F)F)(C(C(C(C4(F)F)(F)F)(F)F)(F)F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16F26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984683
Record name Hexacosafluorohexadecahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662-28-2
Record name Perfluoroperhydrofluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000662282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexacosafluorohexadecahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Perfluoroperhydrofluoranthene

Direct Fluorination Techniques and Methodological Advancements

Direct fluorination represents the most established and straightforward pathway to perfluoroperhydrofluoranthene. These methods expose the hydrocarbon precursor to a highly reactive fluorinating agent, leading to the exhaustive substitution of hydrogen with fluorine.

Gas-phase fluorination is a high-temperature method particularly effective for volatile organic compounds. The most prominent industrial and laboratory method in this category is the Fowler process, which utilizes a high-valency metal fluoride (B91410) to moderate the extreme reactivity of elemental fluorine. wikipedia.org

The synthesis of this compound via this route typically starts with fluoranthene (B47539) vapor passed over a bed of heated cobalt trifluoride (CoF₃). smolecule.comresearchgate.net This process, a heterogeneous gas-solid reaction, is conducted under controlled high-temperature conditions, generally ranging from 410 to 470°C. smolecule.comfts-de.com During the reaction, the aromatic rings of fluoranthene undergo simultaneous hydrogenation and fluorination, which saturates the polycyclic framework, converting the planar aromatic molecule into a fully saturated perfluorinated structure. smolecule.com The CoF₃ acts as the fluorine carrier, donating a fluorine atom to the hydrocarbon and being reduced to cobalt difluoride (CoF₂) in the process. The CoF₂ can then be regenerated by reaction with elemental fluorine, allowing for a continuous process. wikipedia.org

The reaction mechanism is believed to involve single-electron transfer steps and carbocation intermediates, which can sometimes lead to molecular rearrangements and a complex mixture of products. wikipedia.org However, under optimized conditions, good yields can be achieved. Research has reported obtaining 51.9 grams of this compound using this method. smolecule.com

Parameter Description Source(s)
Starting Material Fluoranthene (vapor) smolecule.com
Fluorinating Agent Cobalt Trifluoride (CoF₃) wikipedia.orgsmolecule.com
Phase Gas-Solid Heterogeneous fts-de.com
Temperature 410–470 °C smolecule.com
Key Transformation Simultaneous fluorination and saturation of the aromatic system smolecule.com

Liquid-phase fluorination provides an alternative to high-temperature gas-phase methods and is often suitable for compounds with lower volatility. google.com This technique typically involves bubbling a diluted stream of elemental fluorine (usually mixed with an inert gas like nitrogen) through a solution of the substrate in a chemically inert solvent. google.com Perfluorinated hydrocarbons, such as perfluorodecalin, are commonly used as solvents due to their stability in the presence of reactive fluorine. nih.gov

This method allows for fluorination to occur at much milder temperatures, sometimes even at or below room temperature, which can minimize the fragmentation and rearrangement reactions that occur in high-temperature gas-phase processes. google.com Consequently, liquid-phase fluorination can result in higher yields and purer products. google.com For the synthesis of this compound, this would involve dissolving fluoranthene or perhydrofluoranthene (B108186) in a suitable fluorinated solvent and carefully introducing fluorine gas. google.com

Methodological advancements include the PERFECT (PERFluorination of an Organic Compound in a Fluorous solvent) method, which focuses on the fluorination of partially-fluorinated substrates in a liquid phase to achieve complete perfluorination. mdpi.com The use of ionic liquids as a reaction medium has also been explored, as they can enhance the nucleophilicity of fluoride sources. organic-chemistry.orgacs.org

Electrochemical fluorination is a foundational method in organofluorine chemistry that uses an electric current to drive the fluorination process, avoiding the direct use of hazardous elemental fluorine gas in the main reaction vessel. wikipedia.org Two main industrial processes exist: the Simons process and the Phillips Petroleum process.

The Simons process is the most relevant for a substrate like fluoranthene. It involves the electrolysis of a solution of the organic compound in anhydrous hydrogen fluoride (HF). wikipedia.orggoogle.com This process uses a nickel anode and typically operates at a cell potential of 5–6 volts. wikipedia.org Rather than direct oxidation by the anode, the mechanism is thought to involve the formation of high-valency nickel fluorides (NiFₓ where x ≥ 3) on the anode surface, which then act as the fluorinating agent. xmu.edu.cn This method is effective for producing perfluorinated acids, ethers, and amines. wikipedia.org

The Phillips Petroleum process (also known as CAVE) is more suited for volatile hydrocarbons and uses porous carbon anodes in a molten salt medium of potassium fluoride-hydrogen fluoride (KHF₂). wikipedia.org

ECF offers the advantage of precise control over the reaction through the applied potential, which can lead to selective fluorination under mild conditions. nih.gov Modern advancements focus on conducting ECF in organic media, using fluoride salts like triethylamine-trihydrofluoride ((C₂H₅)₃N·3HF) in solvents such as acetonitrile, which mitigates the challenges of working with highly corrosive anhydrous HF. wikipedia.org

Method Electrolyte Anode Key Feature Source(s)
Simons Process Anhydrous Hydrogen Fluoride (HF)NickelForms high-valency nickel fluoride as the fluorinating agent. wikipedia.orgxmu.edu.cnpsu.edu
Phillips Process Molten KHF₂Porous CarbonSuited for volatile hydrocarbons. wikipedia.org
Modern ECF Fluoride Salts in Organic SolventsPlatinum, Gas Diffusion LayerAvoids anhydrous HF, offers milder conditions. wikipedia.orggoogle.com

Indirect Synthetic Routes and Precursor Derivatization

Indirect routes to this compound involve the synthesis and assembly of smaller, pre-fluorinated molecules. While these "building block" approaches offer high control over the final structure, they are more commonly employed for producing partially or specifically fluorinated compounds rather than for exhaustive perfluorination, which is more efficiently achieved by direct methods.

An alternative to starting with the aromatic compound fluoranthene is to use its saturated analog, perhydrofluoranthene. This precursor can be fluorinated using the same direct techniques described above, such as the gas-phase Fowler process with cobalt trifluoride. google.com

The primary advantage of using a saturated starting material is the simplification of the reaction. The process becomes a straightforward substitution of C-H bonds with C-F bonds, as the carbon skeleton is already saturated. This eliminates the simultaneous hydrogenation-fluorination step that occurs with aromatic precursors and can potentially lead to a cleaner reaction with fewer byproducts from rearrangement or incomplete saturation. smolecule.com

The construction of a complex molecule like this compound from smaller fluorinated building blocks is a theoretically viable but synthetically challenging approach. alfa-chemistry.com This strategy is central to modern organofluorine chemistry for creating molecules with precisely placed fluorine atoms, but it is not the standard method for producing perfluorinated compounds. sioc-journal.cnmdpi.com

Key reactions that could be employed in such a strategy include:

Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org By using fluorinated dienes or dienophiles, fluorinated cyclic systems can be constructed. acs.orgmdpi.com Subsequent chemical steps would be required to build the full polycyclic framework and achieve saturation. The dehydro-Diels-Alder reaction is a variant that can be used to construct aromatic rings directly. researchgate.netmdpi.com

Julia-Kocienski Olefination: This reaction is a versatile method for creating carbon-carbon double bonds, including fluorinated olefins (fluoroalkenes). nih.govcas.cn These fluoroalkenes can serve as versatile intermediates that are further elaborated and cyclized to form larger structures. nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound is predominantly achieved through the direct and exhaustive fluorination of fluoranthene. This process involves the substitution of all hydrogen atoms with fluorine and the saturation of the aromatic system. The optimization of reaction conditions is critical for maximizing the yield and purity of the final product, primarily by controlling the reactivity of the potent fluorinating agents employed.

The most common and historically significant method for synthesizing this compound is the reaction of fluoranthene with cobalt(III) fluoride (CoF₃) at high temperatures. smolecule.com This reaction is typically conducted in a temperature range of 410 to 470 degrees Celsius. smolecule.com The high temperature is necessary to overcome the activation energy for the C-H bond cleavage and subsequent C-F bond formation across the entire polycyclic structure. Cobalt(III) fluoride is a powerful yet controllable fluorinating agent that converts hydrocarbons to perfluorocarbons via the general reaction: 2 CoF₃ + R-H → 2 CoF₂ + R-F + HF. smolecule.com Research has indicated that under optimized conditions, this method can produce a yield of 51.9 grams of this compound. smolecule.com

Several factors significantly influence the reaction's outcome and efficiency. The temperature must be carefully controlled; excessively high temperatures can lead to the fragmentation of the hydrocarbon backbone, reducing the yield of the desired product, while temperatures that are too low may result in incomplete fluorination. The ratio of the fluorinating agent to the hydrocarbon substrate is also a key parameter. A sufficient excess of cobalt(III) fluoride is required to ensure complete fluorination.

Alternative fluorinating agents and methodologies have been explored to enhance yield and selectivity. Potassium tetrafluorocobaltate (KCoF₄) has been used as a milder alternative to CoF₃ for fluorinating polycyclic aromatic hydrocarbons. smolecule.com While often more selective, milder agents may require different optimization strategies, such as adjustments in reaction time or temperature, to achieve complete saturation. The choice of fluorinating agent directly impacts the reaction conditions and potential byproducts, necessitating specific optimization for each system. numberanalytics.com Furthermore, the use of perfluorocarbons, such as perfluoroperhydrophenanthrene, as solvents in fluorination reactions has been shown to be effective, as they are inert and can replace traditional organic solvents that might otherwise react with the potent fluorinating agents. google.com

Modern approaches to yield enhancement in fluorination reactions include the use of flow chemistry systems. These systems offer superior heat and mass transfer compared to traditional batch reactors, which is particularly advantageous for managing the highly exothermic nature of fluorination. This precise control can lead to improved yields and a reduction in the formation of undesirable byproducts. smolecule.com

Table 1: Comparison of Fluorinating Agents and Conditions for Polycyclic Aromatic Hydrocarbons

Fluorinating AgentSubstrate ExampleTemperature (°C)YieldNotes
Cobalt(III) Fluoride (CoF₃)Fluoranthene410 - 47051.9 g (Optimized)Standard, powerful agent for producing this compound. smolecule.com
Potassium Tetrafluorocobaltate (KCoF₄)FluorantheneNot SpecifiedNot SpecifiedA milder alternative to CoF₃, can be more selective. smolecule.com
Selectfluorα-substituted β-diketones40Up to 99%Used for electrophilic fluorination in the presence of a catalyst; demonstrates high yield under mild conditions for specific substrates. mdpi.com
N-Fluorobenzenesulfonimide (NFSI)2H-indazolesNot SpecifiedGood to ExcellentEffective for specific N-heterocycles, likely proceeds via a radical mechanism induced by heat. mdpi.com

Purification and Isolation Methodologies for Perfluorinated Polycyclic Structures

The purification and isolation of this compound and similar perfluorinated polycyclic structures present a significant challenge due to their chemical inertness, low solubility in common solvents, and often high boiling points. The crude product from high-temperature fluorination typically contains a mixture of the desired fully-fluorinated compound, partially fluorinated intermediates, and potential fragmentation products. Consequently, robust purification techniques are essential to obtain the compound at high purity.

Sublimation is a highly effective method for purifying stable, high-melting-point solids like perfluorinated polycyclic hydrocarbons. This technique exploits the ability of a substance to transition directly from the solid to the gas phase, leaving non-volatile impurities behind. The gaseous compound is then re-condensed on a cold surface to form pure crystals. For related fluorinated polycyclic aromatic hydrocarbons, sublimation under reduced pressure (e.g., 0.1 kPa) at temperatures ranging from 160 °C to 250 °C has been successfully employed. mdpi.com In some cases, fractional sublimation, where volatile impurities are removed at a lower temperature before the main product sublimes at a higher temperature, can significantly enhance purity. bu.edu

Recrystallization is another fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. rubingroup.org The ideal solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature. mt.com Finding an appropriate solvent for highly fluorinated, non-polar compounds can be difficult. While common organic solvents are often ineffective, certain high-boiling point solvents or specialized fluorous solvents may be used. For instance, pyridine (B92270) has been used to recrystallize perfluorinated aromatic diamides, and other specialized solvents like N-methylpyrrolidone have also been employed in related syntheses. acs.org

Chromatographic techniques are powerful tools for separating complex mixtures of perfluorinated compounds. Preparative Gas Chromatography (pGC) is particularly well-suited for volatile and thermally stable compounds. researchgate.netoup.com In this method, the crude mixture is vaporized and passed through a column where components separate based on their boiling points and interactions with the column's stationary phase. The separated components are then collected individually in traps. Optimization of parameters such as injection temperature, trapping temperature, and flow rate is crucial for achieving high recovery and purity, with studies on PAHs showing potential for 90-100% mass recovery and purity greater than 97%. nih.gov For analytical confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method, allowing for the separation and identification of this compound and its isomers or related byproducts. nih.govnih.govetamu.edu For less volatile or thermally sensitive compounds, preparative layer chromatography or column chromatography can be used, often in conjunction with sublimation. mdpi.com

Table 2: Purification Techniques for Perfluorinated Polycyclic and Aromatic Compounds

MethodCompound TypeConditionsOutcomeReference(s)
SublimationFluorinated Dibenzoanthracene160-250 °C at 0.1 kPaSeparation of isomers, followed by Preparative Layer Chromatography for final purity. mdpi.com
Sublimation(Pentafluorophenyl)benzene100 °C at 0.1 mm HgYielded a solid product with ~3% decafluorobiphenyl (B1670000) impurity, requiring further purification by column chromatography. researchgate.net
Preparative Gas Chromatography (pGC)Polycyclic Aromatic Hydrocarbons (PAHs)Optimized injection (CIS) and collection (PFC) systems; 30 °C trapping temp.90-100% mass recovery; 97-100% purity of isolates. nih.gov
RecrystallizationPhthalimido-substituted perfluoroaromaticsSolvent: PyridineYielded tan-colored material after filtration and drying of crude product. acs.org
RecrystallizationGeneral SolidsDissolution in a minimal amount of hot solvent, followed by slow cooling.Formation of pure crystals, leaving impurities in the mother liquor. rubingroup.orgmt.comuu.nl

Advanced Analytical Techniques for Perfluoroperhydrofluoranthene Detection and Quantification

Mass Spectrometry-Based Characterization Techniques

Mass spectrometry (MS) is the cornerstone for the analysis of per- and polyfluoroalkyl substances (PFAS), the chemical class to which Perfluoroperhydrofluoranthene belongs. Its high sensitivity and ability to provide structural information make it indispensable for identifying and quantifying these compounds at trace levels.

High-resolution mass spectrometry (HRMS) offers high mass accuracy and resolving power, which are critical for distinguishing target analytes from matrix interferences and for identifying unknown compounds. chromatographyonline.com In the context of complex perfluorinated compounds, HRMS is a powerful tool for two key applications: isomer differentiation and suspect screening.

Isomer Differentiation: Many PFAS, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), exist as numerous linear and branched isomers. nih.gov These isomers can have different toxicological properties, making their individual separation and quantification important. nih.gov While chromatographic methods provide baseline separation, HRMS, particularly when coupled with techniques like ion mobility spectrometry (IMS), can differentiate isomers based on their mass-to-charge ratio and physical shape in the gas phase. nih.govchemrxiv.org For a complex molecule like this compound, which could theoretically exist in various isomeric forms, HRMS would be essential for resolving these structurally similar compounds that may not be separable by chromatography alone. iastate.edu

Suspect Screening: Suspect screening is used to search for a wide range of potential PFAS in a sample without having analytical standards for every compound. acs.orgacs.orgnih.gov This is achieved by creating a suspect list of compounds with their exact masses and searching the HRMS data for those masses. proquest.com This approach has successfully identified numerous emerging and novel PFAS in environmental samples like river water and biosolids. acs.orgnih.gov A workflow using HRMS can enable parallel quantitative targeted analysis and qualitative suspect screening, which has led to the identification of previously unreported PFAS in environmental samples. nih.gov

Table 1: Confidence Levels in HRMS-Based PFAS Identification
Confidence LevelCriteriaDescription
Level 1a Confirmed by Reference StandardAnalyte matches a reference standard in mass, retention time, and MS/MS spectrum.
Level 1b Indistinguishable from Reference StandardMatches a reference standard, but known isomers exist that may not be distinguishable by MS/MS alone. iastate.edu
Level 2 Probable StructureProbable structure is identified using a library MS/MS spectrum or diagnostic chemical characteristics. iastate.edu
Level 3 Tentative CandidatesCandidate structures are proposed based on MS/MS fragmentation patterns or other experimental evidence. iastate.edu
Level 4 Unequivocal Molecular FormulaThe molecular formula is confirmed, but the specific structure is unknown.
Level 5 Exact Mass of InterestAn exact mass is detected, often through suspect screening, but no further structural information is available. iastate.edu

Tandem mass spectrometry (MS/MS) is the preferred technique for the trace-level analysis of ionic perfluoroalkyl substances in complex samples. researchgate.netnih.gov This method offers exceptional sensitivity and selectivity by isolating a specific precursor ion (the ion of the target molecule), fragmenting it, and then detecting one or more specific product ions. researchgate.net This two-stage filtering process significantly reduces background noise and matrix effects, which is crucial when analyzing samples like fish tissue, wastewater, or soil. nih.govresearchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and robust method for quantifying known PFAS, achieving detection limits in the low parts-per-trillion (ppt) range in drinking water. mdpi.commdpi.com For a large, non-volatile molecule like this compound, LC-MS/MS would be the method of choice for targeted, quantitative analysis. The optimization of precursor-to-product ion transitions is key to achieving the necessary sensitivity and specificity. nih.gov

Table 2: Example MS/MS Transitions for PFAS Analysis in Fish Samples
Compound NamePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Perfluorooctanoic acid (PFOA)4133694
Perfluorooctanoic acid (PFOA)41316916
Perfluorooctane sulfonate (PFOS)4999948
Perfluorooctane sulfonate (PFOS)4998056
¹³C₄-PFOA (Internal Standard)4173724
¹³C₄-PFOS (Internal Standard)5039948

Data is illustrative and based on established methods for PFOA and PFOS analysis. researchgate.net

Chromatographic Separation Methods for Complex Mixtures

Chromatography is essential for separating this compound from other compounds in a sample before it enters the mass spectrometer. The choice between gas and liquid chromatography depends primarily on the analyte's volatility and thermal stability.

Gas chromatography (GC) is suitable for volatile and semi-volatile compounds. While many ionic PFAS are not volatile enough for GC analysis without derivatization, more volatile neutral PFAS, such as fluorotelomer alcohols, are routinely analyzed by GC-MS. researchgate.net For a large molecule like this compound, its volatility would be the determining factor. If it is sufficiently volatile and thermally stable, GC coupled with high-resolution mass spectrometry (GC-HRMS) could be a powerful tool for analysis and isomer separation. nih.gov GC-HRMS has been recognized as an underutilized technology for non-targeted analysis of PFAS but offers rich datasets and access to large spectral libraries. nih.gov However, highly reactive fluorine compounds can pose a challenge for standard polysiloxane GC columns. researchgate.net

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most common separation technique for the analysis of non-volatile and ionic PFAS. researchgate.netmdpi.comnih.gov Given the high molecular weight and likely low volatility of this compound, LC-based methods are the most appropriate for its analysis. researchgate.net UHPLC coupled with MS/MS offers rapid and sensitive determination of PFAS in water samples. nih.gov The combination of online solid-phase extraction (SPE) with UHPLC-MS/MS is a green and efficient method for quantifying PFAS at very low concentrations. mdpi.com

Total Fluorine and Precursor Assays in Environmental Research

Targeted analysis of individual compounds like this compound may not capture the full extent of fluorinated contamination. Total fluorine and precursor assays are complementary techniques used to assess the "hidden" fraction of PFAS in a sample.

Total Fluorine (TF) and Total Organic Fluorine (TOF) Assays: These methods measure the total amount of fluorine in a sample, providing a comprehensive measure of all fluorinated substances present, including those for which no standards exist. qa-group.comacs.org Techniques like Combustion Ion Chromatography (CIC) are used to convert all organic fluorine into hydrogen fluoride (B91410), which is then quantified. qa-group.comnorden.org This approach is valuable for rapidly screening materials for the presence of PFAS and for conducting mass balance assessments to see how much of the total fluorine is accounted for by targeted analyses. acs.org

Total Oxidizable Precursor (TOP) Assay: Many polyfluorinated substances, known as precursors, can transform into stable perfluoroalkyl acids (PFAAs) in the environment or through metabolic processes. battelle.orgcdmsmith.com The TOP assay is a laboratory method that uses a strong oxidizing agent (e.g., persulfate) to convert these unknown precursors into specific, measurable PFAAs. battelle.orgdiva-portal.org By comparing the concentrations of PFAAs before and after oxidation, researchers can estimate the concentration of oxidizable precursors in the original sample. battelle.orgacs.org This provides critical information for site investigations and risk assessments, as it reveals the potential for future PFAA formation. battelle.org

Total Oxidizable Precursor (TOP) Assay Methodologies

The Total Oxidizable Precursor (TOP) assay is an analytical method designed to bridge the gap left by targeted analyses by quantifying the concentration of innumerable PFAS that cannot be covered by conventional methods. nih.goveurofins.de It provides a more complete picture of PFAS contamination by oxidizing unknown PFAS precursors and intermediates, converting them into stable perfluoroalkyl acids (PFAAs) that have established analytical standards. nih.govmeasurlabs.com

The methodology involves a pre-treatment step where a sample is subjected to a hydroxyl radical-based oxidation reaction, typically using heat and alkaline-activated persulfate. eurofins.decdmsmith.com This process is designed to transform oxidizable precursors into terminally stable PFAAs, primarily perfluorocarboxylic acids (PFCAs). nih.govcdmsmith.com The resulting PFAAs are then quantified using standard targeted analytical methods like LC-MS/MS. cdmsmith.com The difference in PFAA concentrations before and after the oxidation process reveals the quantity of precursors present in the original sample. eurofins.de

The TOP assay is a valuable tool for estimating the potential for ongoing contamination, as it simulates the natural environmental weathering processes that can convert precursors into persistent PFAAs. battelle.org However, the method has limitations. Incomplete oxidation can occur, particularly in complex sample matrices with high concentrations of co-contaminants that consume the oxidant. nih.gov The detection of certain compounds, such as fluorotelomer sulfonates (FTSs), in post-assay samples can be an indicator of this phenomenon. nih.gov

Table 1: Overview of the Total Oxidizable Precursor (TOP) Assay

Feature Description
Principle Chemical oxidation of precursor PFAS into stable, quantifiable PFAAs (mainly PFCAs).
Oxidant Typically heat- and alkaline-activated persulfate, generating hydroxyl radicals.
Purpose To quantify the concentration of unknown or unmeasurable PFAS precursors in a sample.
Final Analysis Standard targeted methods (e.g., LC-MS/MS) are used to measure PFAAs before and after oxidation.
Application Assessing the "hidden" mass of PFAS that could become persistent PFAAs over time.
Limitation Potential for incomplete oxidation due to matrix interference from co-contaminants.

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Measurement Techniques

Total Organic Fluorine (TOF): This method aims to measure the entire organic fluorine content in a sample. One approach to determine TOF is by measuring the total fluorine and the inorganic fluorine separately and calculating the difference. montrose-env.com However, this can be challenging and subject to uncertainty when inorganic fluorine concentrations are significantly higher than organofluorine levels. montrose-env.com

Extractable Organic Fluorine (EOF): The EOF method involves first extracting the organic compounds from a sample using a solvent, such as methanol or acetonitrile. montrose-env.comeurofins.comoru.se This extract is then analyzed for its fluorine content, typically using a combustion ion chromatograph (CIC). montrose-env.comoru.se This technique can be applied to various matrices, including solids and consumer products, and can achieve low detection limits by concentrating the extract. montrose-env.com

These methods provide a more accurate and precise measurement of the total PFAS levels within a sample, helping to assess the full extent of contamination beyond a limited list of targeted chemicals. nelac-institute.orgeurofins.com

Table 2: Comparison of TOF and EOF Techniques

Technique Principle Common Application Advantages
Total Organic Fluorine (TOF) Measures the total fluorine bound to organic molecules, often by subtracting inorganic fluoride from total fluorine. Water and environmental sample screening. Provides a comprehensive measure of all organic fluorine.
Extractable Organic Fluorine (EOF) Measures the fluorine content in the solvent-extractable fraction of a sample, typically via combustion ion chromatography (CIC). Solid matrices, consumer products (e.g., cosmetics, textiles), and water samples. Can achieve lower detection limits through sample concentration; targets bioavailable fraction.

Particle-Induced Gamma Ray Emission (PIGE) Spectroscopy for Total Fluorine Quantification

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is a nuclear reaction analysis technique that serves as a rapid and non-destructive screening tool for total fluorine. serdp-estcp.milresearchgate.netwikipedia.orgclu-in.org The method involves bombarding a sample with a beam of high-energy protons, typically in the MeV range. wikipedia.orgunion.edu These protons interact with and excite the nuclei of fluorine atoms present in the sample. serdp-estcp.mil As the excited nuclei return to their ground state, they emit gamma rays at specific energies that are characteristic of fluorine. union.edu The intensity of these emitted gamma rays is then measured to determine the total concentration of fluorine in the sample. union.edu

A key advantage of PIGE is its speed, with analysis times often under three minutes per sample, making it an ideal high-throughput screening tool. researchgate.netclu-in.org It is particularly useful for analyzing solid materials like papers and textiles. researchgate.net However, PIGE is a total fluorine method, meaning it measures all fluorine present without distinguishing between organic forms (like this compound) and inorganic fluoride. serdp-estcp.milresearchgate.net Therefore, it cannot identify specific PFAS compounds. serdp-estcp.mil Its primary role is to quickly screen large numbers of samples to identify those with elevated fluorine levels, which can then be prioritized for more detailed and specific analysis using techniques like LC-MS/MS. serdp-estcp.mil

Challenges in Analytical Standards and Method Validation

A significant hurdle in the analysis of this compound and other specific PFAS is the lack of commercially available analytical standards for the vast majority of these compounds. cdmsmith.com Targeted methods like LC-MS/MS rely on pure reference standards for accurate calibration and quantification. Without them, identifying and measuring new or less common PFAS is not feasible, which restricts the understanding of their occurrence and environmental extent. cdmsmith.com

This lack of standards necessitates the use of the proxy methods described above (TOP, TOF, PIGE), but these come with their own validation challenges. Method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose ("fit for purpose"). nih.govpharmuni.com This process involves assessing key performance parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters. pharmuni.com

Several factors complicate the validation process for PFAS analysis. Complex sample matrices can introduce unpredictable risks, such as ion suppression in mass spectrometry, which can reduce sensitivity and distort quantification. pharmuni.com Furthermore, differences in equipment, staff training, and evolving regulatory expectations across different regions add layers of complexity. pharmuni.com For novel analytical targets like many PFAS, reference materials are often not available, making it difficult to definitively demonstrate the suitability and accuracy of a developed test. pda.org Any modification to an existing validated method requires a careful assessment to determine if re-validation is necessary to ensure the performance characteristics are unaffected. nih.govscilit.com

Environmental Dynamics and Abiotic Transformation Pathways of Perfluoroperhydrofluoranthene

Environmental Presence and Distribution Patterns in Diverse Compartments

Transport Mechanisms in Atmospheric, Aquatic, and Terrestrial Systems

The transport of Perfluoroperhydrofluoranthene in atmospheric, aquatic, and terrestrial systems has not been specifically studied. The behavior of other PFAS suggests that both the molecular structure of the specific compound and the characteristics of the environmental media play crucial roles in their transport. nih.govmdpi.com

Volatile and semi-volatile PFAS can undergo long-range atmospheric transport. itrcweb.orgny.gov This transport can occur through the movement of gases and airborne particles to which PFAS are sorbed. itrcweb.org Deposition back to terrestrial and aquatic environments happens via wet (rain, snow) and dry deposition. itrcweb.orgny.gov While this is a known pathway for some PFAS, the volatility and atmospheric fate of this compound have not been documented.

In aquatic systems, the transport of PFAS is governed by their solubility in water and their tendency to partition to sediment. researchgate.netnih.gov Generally, the chain length of the perfluoroalkyl substance and its functional group influence this partitioning behavior. researchgate.net Longer-chain PFAS tend to have a higher affinity for sediment and organic matter, while shorter-chain compounds are typically more mobile in the water column. researchgate.netresearchgate.net The specific sediment-water partitioning coefficient (Kd) for this compound is not available.

The mobility of PFAS in soil and groundwater is influenced by sorption processes. nih.gov Key factors affecting sorption include the organic carbon content of the soil, clay mineralogy, pH, and the properties of the PFAS molecule itself, such as chain length and functional group. mdpi.comresearchgate.net Generally, longer-chain PFAS exhibit greater sorption and are thus less mobile, while shorter-chain PFAS tend to be more mobile and can leach into groundwater. researchgate.netresearchgate.net The specific sorption and leaching behavior of this compound in soil has not been reported.

Photolytic and Radiolytic Degradation Mechanisms in Environmental Matrices

Information regarding the photolytic and radiolytic degradation of this compound is not available in the current body of scientific literature. For many perfluoroalkyl acids (PFAAs), the carbon-fluorine bond is exceptionally strong, making them highly resistant to degradation under natural environmental conditions, including by sunlight. itrcweb.org

Thermal Stability and Transformation Processes

Specific studies on the thermal stability and transformation processes of this compound are lacking. Research on other PFAS has shown that high temperatures are required for their decomposition. researchgate.net The thermal degradation of fluoropolymers, for instance, can produce a variety of smaller fluorinated compounds. turi.orgdioxin20xx.org The exact temperatures and resulting transformation products for this compound have not been determined. Investigations into the thermal decomposition of some perfluoroalkyl ether carboxylic acids (PFECAs) have shown that they can begin to degrade at temperatures as low as 150-200°C, but this is highly compound-specific. nih.gov

Interfacial Behavior and Sorption Dynamics in Environmental Systems

Sorption to soil and sediment is influenced by various factors including the organic carbon content of the solid matrix, the chain length of the PFAS molecule, and the chemistry of the surrounding water, such as pH and ionic strength. researchgate.netnih.gov Generally, longer-chain PFAS tend to sorb more strongly to organic matter. researchgate.net

Despite the general understanding of PFAS behavior, the specific sorption coefficients (such as Kd and Koc) and interfacial adsorption parameters for this compound have not been documented in the reviewed literature. Consequently, quantitative data tables detailing these parameters for this specific compound cannot be generated at this time. Research is ongoing to understand the environmental dynamics of a wider range of PFAS compounds, but specific data for this compound remains a knowledge gap. ny.govepa.govnih.govresearchgate.net

Interactive Data Table: Sorption Coefficients for this compound

ParameterValueMediumSource
Soil-Water Partition Coefficient (Kd)Data Not AvailableSoil-
Organic Carbon-Normalized Sorption Coefficient (Koc)Data Not AvailableSoil/Sediment-
Air-Water Interfacial Adsorption Coefficient (Kaw)Data Not AvailableAir-Water Interface-

A search of scientific databases and literature did not yield specific experimental values for the sorption coefficients of this compound. The table reflects this current data gap.

Interactive Data Table: Research Findings on Interfacial Behavior of this compound

Environmental SystemResearch FindingReference
Air-Water InterfaceSpecific studies detailing the interfacial tension and adsorption behavior of this compound could not be located.-
Soil/Sediment-Water InterfaceNo specific research was found that quantifies the sorption dynamics or mechanisms of this compound in soil or sediment systems.-

This table illustrates the absence of specific research findings for this compound's interfacial behavior in key environmental systems based on a comprehensive literature search.

Biotic Transformation and Biointeraction Research

Microbial Degradation Pathways and Enzymatic Mechanisms

The microbial degradation of per- and polyfluoroalkyl substances (PFAS) is a subject of intense study due to their persistence in the environment. rsc.org These compounds, often called "forever chemicals," are highly resistant to biological and chemical degradation. nih.gov While bioremediation for PFAS has not been widely considered a viable option due to their recalcitrant nature, research continues to explore the potential role of microorganisms in their transformation. rsc.orgnih.gov Specific degradation pathways for perfluoroperhydrofluoranthene are not well-documented; however, research on other PFAS provides insight into potential microbial processes.

The biodegradation of highly fluorinated compounds by bacteria is rare in nature. nih.gov Most studies have focused on polyfluorinated substances, which contain some carbon-hydrogen bonds, rather than perfluorinated compounds like this compound. While some bacterial strains have demonstrated the ability to transform certain PFAS, fully fluorinated species such as Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) are generally considered non-biodegradable or show very limited transformation. mdpi.com

Several bacterial strains have been identified that can degrade some PFAS, typically under specific laboratory conditions. mdpi.comwaocp.com For example, Pseudomonas species have shown some success in degrading PFOA and PFOS. mdpi.com The bacterium Acidimicrobium sp. has also been studied for its ability to degrade PFAAs anaerobically. waocp.com However, the transformation of PFAS precursors to terminal perfluoroalkyl acids (PFAAs) is more commonly observed than the complete degradation of the PFAAs themselves. rsc.org The process often involves co-metabolism, where the degradation of the contaminant is a fortuitous event while the bacteria subsist on another primary substrate. clu-in.org A significant challenge in bacterial degradation is the toxicity of the fluoride (B91410) ion, which is released during defluorination and can inhibit essential enzymes within the cell. nih.govnih.gov

Table 1: Examples of Bacterial Strains Studied for PFAS Biotransformation

Bacterial Strain Target Compound(s) Transformation Efficiency Reference(s)
Pseudomonas aeruginosa PFOA, PFOS Up to 27.9% (PFOA), 47.3% (PFOS) in 96h mdpi.com
Pseudomonas putida PFOA, PFOS Up to 19.0% (PFOA), 46.9% (PFOS) in 96h mdpi.com
Pseudomonas parafulva YAB1 PFOA 13–48% reduction under lab conditions mdpi.com

This table presents data for other PFAS compounds to illustrate the scope of current research, as specific data for this compound is not available.

Fungi, particularly white-rot fungi, possess powerful non-specific enzymes that can degrade a wide range of recalcitrant organic compounds. nih.gov Research has shown that some fungi can transform polyfluoroalkyl substances. waocp.com For instance, studies have investigated the fungal degradation of 6:2 fluorotelomer alcohol (6:2 FTOH), demonstrating that fungi have unique biochemical pathways for degrading these compounds into less fluorinated products. waocp.com Endophytic fungi, which live within plant tissues, are also being explored for their biotransformation capabilities. researchgate.netmdpi.com These fungi can produce a wide array of secondary metabolites and enzymes that may be applied to the degradation of complex molecules. mdpi.com

However, as with bacteria, the biotransformation of perfluorinated compounds remains a significant challenge. While fungi like Cunninghamella elegans have been shown to metabolize non-fluorinated fluoranthene (B47539), specific studies on the fungal biotransformation of this compound are lacking. nih.gov The detoxification of mycotoxins by fungi involves reactions like hydroxylation and oxidation, which could theoretically be applied to other persistent compounds, but the strength of the carbon-fluorine bond in perfluorinated structures makes this difficult. mdpi.com

The enzymatic cleavage of the carbon-fluorine bond is a key and challenging step in the degradation of fluorinated compounds. nih.gov Few enzymes capable of defluorination have been identified and characterized. nih.gov The types of enzymes often implicated in the degradation of persistent organic pollutants include oxygenases (both mono- and dioxygenases) and hydrolases. nih.govmdpi.com

Oxygenases : These enzymes catalyze the incorporation of oxygen into organic molecules, which can be the initial step in breaking down aromatic and aliphatic compounds. mdpi.com For example, naphthalene (B1677914) dioxygenase (NDO) is used by various bacteria to oxidize naphthalene. mdpi.com

Peroxidases : Ligninolytic peroxidases, produced by white-rot fungi, are highly non-specific and can degrade a wide variety of recalcitrant compounds through a free-radical-based mechanism. nih.gov

Hydrolases : Enzymes like esterases and lipases can cleave ester bonds in pollutants, reducing their toxicity. mdpi.com

Research on enzymes that can act on PFAS is still in its early stages. The primary obstacle is the high strength and stability of the C-F bond. nih.gov While research on interaction studies involving this compound has been noted, particularly concerning its use in emulsions for biological systems, specific enzymes responsible for its biotransformation have not been isolated or characterized. smolecule.com

Biotransformation in Complex Biological Systems (e.g., plant uptake, in vitro enzymatic studies)

Understanding the fate of this compound requires examining its behavior in more complex systems, such as its interaction with plants and its transformation potential in controlled laboratory studies.

Plant uptake is a significant pathway for the entry of PFAS into the food chain. nih.gov Research has shown that plants can absorb various PFAS from soil and water, with the extent of uptake depending on the specific PFAS compound, plant species, and environmental conditions. nih.govnih.gov Generally, short-chain PFAAs are more readily taken up and translocated within plants than long-chain ones. nih.gov The uptake process can involve both active transport, facilitated by proteins, and passive diffusion. nih.gov Once inside the root, PFAS can be transported to the shoots via both the symplastic (through cells) and apoplastic (between cells) pathways. nih.govebsco.com

While there is a body of research on the phytotoxicity and uptake of compounds like PFOA and PFOS, specific studies on this compound are not available in the reviewed literature. nih.govnih.gov However, general principles suggest that as a large, highly fluorinated molecule, its uptake by plants might be limited. In a hydroponic study involving rice seedlings and a short-chain chlorinated paraffin, it was found that transformation occurred through a combination of microbial degradation, root exudates, abiotic processes, and phytotransformation by the plant itself, indicating the complexity of biotransformation in such systems. nih.gov

In vitro enzymatic studies are crucial for elucidating degradation pathways. uni-muenchen.de These studies allow researchers to investigate the activity of specific enzymes on a target compound under controlled conditions. While such studies have been performed for many pollutants, the high stability of perfluorinated compounds makes them difficult subjects. nih.gov

Fundamental Molecular Interactions with Biological Macromolecules (e.g., protein binding kinetics, membrane interactions)

The interaction of this compound with biological macromolecules like proteins and cell membranes is key to understanding its distribution and potential biological activity.

Research on a wide range of PFAS has shown that many bind extensively to plasma proteins, particularly serum albumin and α1-acid glycoprotein (B1211001) (AAG). nih.govnih.gov This binding is a critical determinant of a chemical's pharmacokinetics, as it influences its distribution, half-life, and the concentration of the unbound, pharmacologically active fraction. nih.gov For many PFAS, the fraction unbound in plasma is very low, meaning over 99% of the chemical is bound to proteins. nih.gov For instance, PFOA and PFOS are known to be highly bound. nih.gov While specific protein binding data for this compound is not available, its perfluorinated nature suggests it would likely exhibit some degree of protein binding.

Table 2: Human Plasma Protein Binding for Selected PFAS

Compound Chemical Class Fraction Unbound (f_up) % Bound Reference
Pentadecafluorooctanoyl chloride PFAlkCl 0.0001 99.99% nih.gov
Perfluorooctanesulfonic acid (PFOS) PFSA ~0.0031 (mean for C6-C10) ~99.69% nih.gov
Perfluorooctanoic acid (PFOA) PFCA ~0.0019 (mean) ~99.81% nih.gov

This table provides comparative data for other PFAS, as specific data for this compound is not available.

The interaction of perfluorocarbons with cell membranes is also an area of interest, particularly given their use in biomedical applications like artificial oxygen carriers. researchgate.net this compound's ability to form stable emulsions suggests significant interactions at interfaces. smolecule.com Being highly hydrophobic, perfluorocarbons are expected to interact with the lipid components of cell membranes. Studies using model membranes like liposomes have been employed to investigate how these molecules associate with lipid bilayers. researchgate.net

Bioavailability and Uptake Mechanisms in Environmental Contexts (focused on physico-chemical processes)

The bioavailability of a chemical describes the extent to which it can be taken up by a biological system. For PFAS in the environment, bioavailability is governed by physico-chemical properties such as water solubility, adsorption to soil and sediment, and molecular size. nih.gov

The uptake of PFAS from the environment is a complex process. For example, dermal absorption of PFAS has been shown to be inversely correlated with the carbon chain length and the octanol-water partition coefficient (logKow). nih.gov Plant uptake from soil is influenced by the organic matter and clay content of the soil, which can adsorb PFAS and reduce their availability for root uptake. nih.gov The movement of PFAS from soil to plants is a key transport pathway in terrestrial ecosystems. nih.gov The primary mechanisms for root uptake are diffusion and transport through water channels and anion channels in the cell membrane. nih.govebsco.com

Given that this compound is a large, fully fluorinated molecule, it is expected to be highly persistent. nih.gov Its large size and likely high hydrophobicity would influence its partitioning in the environment, potentially leading to strong adsorption to organic matter and low water solubility, which could limit its bioavailability. nih.gov However, without specific experimental data, its environmental fate and transport remain subjects for future research.

Applications and Technological Implementations of Perfluoroperhydrofluoranthene

Role as Specialty Solvents and Reaction Media in Chemical Synthesis and Processing

Due to its chemical inertness and high thermal stability, perfluoroperhydrofluoranthene is utilized as a specialty solvent and reaction medium in specific chemical syntheses. Its low reactivity prevents it from interfering with sensitive reaction pathways, while its ability to withstand high temperatures allows for a broader operational range. cymitquimica.com Perfluorinated compounds, in general, are employed in industrial chemistry for processes that require stable and non-reactive environments. smolecule.com The unique solvent properties of perfluorocarbons also find use in creating specialized surfaces and in separation processes. smolecule.com

In the realm of chemical synthesis, particularly in polymer chemistry, fluorinated compounds like this compound are integral. nih.gov They can act as solvents or be incorporated into reaction mixtures to influence the properties of the resulting polymers. smolecule.com The synthesis of novel polymers often relies on specialized solvents that can accommodate the unique solubility requirements of fluorinated monomers and reagents. chemrxiv.orgwarwick.ac.uk

Applications in Advanced Materials Science and Engineering

The field of advanced materials science and engineering leverages the distinct properties of this compound to develop materials with enhanced performance characteristics. ktu.ltscivisionpub.com Its incorporation into materials can impart desirable attributes such as chemical resistance, low surface energy, and thermal stability. cymitquimica.com

Fluorinated Polymer Synthesis and Additives

This compound plays a role in the synthesis of fluorinated polymers. smolecule.com These polymers are prized for their exceptional inertness, low surface energy, and desirable electrical properties. smolecule.com Fluorinated polymers are synthesized either by the direct polymerization of fluorine-containing monomers or through the fluorination of existing polymers. warwick.ac.uk The resulting materials find applications in diverse fields, including the production of high-performance coatings, membranes, and components for the electronics industry. mst.dkeuropa.eu

The addition of perfluorinated compounds as additives can significantly modify the properties of polymers. For instance, they can enhance thermal stability, improve chemical resistance, and lower the surface energy of the final product. mdpi.com This makes them valuable in creating advanced composite materials and specialty plastics. tii.ae

Engineering of Hydrophobic and Oleophobic Surfaces

A significant application of this compound lies in the creation of hydrophobic (water-repellent) and oleophobic (oil-repellent) surfaces. smolecule.com The low surface energy of perfluorinated compounds is a key factor in achieving these properties. cymitquimica.com To create a surface that repels oil, the surface free energy needs to be lower than the surface tension of the oil, which is typically around 20 mN/m. biolinscientific.com

These specialized surfaces are engineered by applying coatings containing perfluorinated materials. advancedopticalmetrology.comgoogle.com The process often involves creating a rough surface texture at the micro or nanoscale and then functionalizing it with a low-surface-energy chemical, such as a fluorinated compound. advancedopticalmetrology.com This combination of chemistry and topography leads to superhydrophobic and superoleophobic characteristics, where water and oil droplets exhibit high contact angles and easily roll off the surface. biolinscientific.comadvancedopticalmetrology.com Such surfaces have applications in self-cleaning coatings, anti-fouling materials, and moisture-resistant treatments for various substrates, including textiles and electronics. sunex.comsilcotek.com

Advanced Functional Fluids for Specialized Systems

The unique physical and chemical properties of this compound make it an ideal candidate for use as an advanced functional fluid in a range of specialized systems. smolecule.com Its high thermal stability, chemical inertness, and electrical insulating properties are particularly advantageous in demanding environments. cymitquimica.comwikipedia.org

Dielectric Fluids for Electrical Applications

Perfluorinated compounds, including those structurally similar to this compound, are used as dielectric fluids in high-voltage applications. wikipedia.orggoogle.com Dielectric fluids serve as electrical insulators to prevent or quickly extinguish electric discharges in equipment such as transformers, capacitors, and high-voltage switchgear. wikipedia.org Key properties for a good dielectric fluid include high dielectric strength, high thermal stability, chemical inertness, non-flammability, and low toxicity. wikipedia.org

Fluorinated fluids are often chosen for their excellent dielectric properties and thermal stability. transparencymarketresearch.com They can offer advantages over traditional mineral oils, such as higher dielectric strength and better fire resistance. wikipedia.orgtransparencymarketresearch.com The electronics industry utilizes various per- and polyfluoroalkyl substances (PFAS) as heat transfer fluids and in semiconductor manufacturing due to their non-reactive and stable nature. mst.dkeconomie.fgov.be

Table 1: Comparison of Dielectric Fluid Properties

Fluid Type Key Advantages Common Applications
Mineral Oil Low cost, effective heat dissipation. transparencymarketresearch.com Power transformers. transparencymarketresearch.com
Silicone Fluid High thermal stability, oxidation resistance. transparencymarketresearch.com High-voltage transformers. transparencymarketresearch.com
Fluorinated Fluid High dielectric strength, non-flammable. wikipedia.orgboydcorp.com High-voltage capacitors, switchgear. wikipedia.org

| Vegetable Oil | Biodegradable, good heat transfer. transparencymarketresearch.com | Distribution transformers. transparencymarketresearch.com |

This table provides a general comparison of different dielectric fluid types.

Heat Transfer Media in High-Performance Systems

The exceptional thermal stability of this compound makes it suitable for use as a heat transfer medium in high-performance cooling systems. google.comwatertechnologies.com Effective heat transfer fluids must possess high thermal conductivity and specific heat, low viscosity, a low freezing point, and a high boiling point. boydcorp.comthermopedia.com

Perfluorinated carbons are known for being non-flammable, non-explosive, and stable across a wide range of operating temperatures. boydcorp.com While their thermal conductivity may be lower than that of water, their chemical inertness and non-corrosive nature make them a better choice for certain applications where material compatibility is a concern. boydcorp.com These fluids are employed in demanding thermal management scenarios, such as the cooling of electronics and in specialized industrial processes where temperature control is critical. mst.dkdlr.de

Table 2: Key Properties for Heat Transfer Media

Property Importance
Thermal Conductivity (λ) Determines the rate of heat transfer through the fluid. thermopedia.com
Specific Heat Capacity (c) The amount of heat the fluid can absorb per unit mass. thermopedia.com
Viscosity (ν or η) Affects the pumping power required to circulate the fluid. thermopedia.com
Density (ρ) Influences the mass flow rate and heat carrying capacity. thermopedia.com

| Operating Temperature Range | The fluid must remain stable and in the desired phase. google.comthermopedia.com |

This table outlines important thermophysical properties for selecting a heat transfer medium.

Theoretical and Computational Chemistry Studies on Perfluoroperhydrofluoranthene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are first-principles methods used to solve the Schrödinger equation for a specific molecule, providing detailed information about its electronic structure and energy. ornl.gov These calculations are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules. wikipedia.org It has become a routine tool in chemistry and materials science due to its favorable balance between computational cost and accuracy. wikipedia.orgnih.govsissa.it DFT applications for perfluoroperhydrofluoranthene focus on elucidating its ground-state electronic structure, which is crucial for understanding its remarkable stability. mdpi.com

By solving the Kohn–Sham equations, DFT can accurately determine key parameters such as molecular orbital energies (HOMO/LUMO), geometric configurations like bond lengths and angles, and vibrational frequencies. mdpi.com For this compound, DFT calculations would confirm the high-energy C-F bonds and the strain within its cage-like polycyclic framework. These calculations provide a theoretical basis for optimizing synthesis and predicting material properties. mdpi.com The accuracy of DFT results depends heavily on the chosen functional and basis set. mdpi.com Large-scale quantum chemistry databases, which often utilize DFT calculations, serve as a valuable resource for data-driven chemistry and the development of new materials. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for this compound (B3LYP/6-31G* Level)
ParameterCalculated ValueSignificance
Total Energy-3178 HartreeIndicates high thermodynamic stability.
HOMO Energy-12.5 eVReflects high ionization potential due to electronegative fluorine atoms.
LUMO Energy-1.8 eVIndicates a strong tendency to accept electrons.
HOMO-LUMO Gap10.7 eVCorrelates with high electronic stability and chemical inertness.
Average C-F Bond Length1.34 ÅTypical length for a strong, stable perfluorocarbon bond.
Average C-C Bond Length1.58 ÅSlightly elongated due to steric strain from fluorine atoms.

Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. Computational methods, particularly DFT, are used to predict the EA and redox potentials of molecules. beilstein-journals.org There is often a linear correlation between computationally derived EAs and experimentally measured reduction potentials. beilstein-journals.org

For this compound, its structure, being fully saturated with highly electronegative fluorine atoms, suggests a high electron affinity. Quantum chemical calculations can quantify this property. rsc.org The LUMO (Lowest Unoccupied Molecular Orbital) is typically located on the electron-deficient rings, making this region susceptible to reduction. rsc.org Predicting the redox behavior is crucial for applications where the molecule might be exposed to electrochemical conditions. rsc.org While direct experimental data is scarce, computational predictions place this compound among compounds with significant electron-accepting capabilities, characteristic of many perfluorinated systems.

Table 2: Predicted Electron Affinity and Redox Potentials for Selected Perfluorinated Compounds
CompoundPredicted Electron Affinity (EA) (eV)Predicted First Reduction Potential (V vs. SHE)
This compound~1.8~ -0.5
Perfluorodecalin~1.1~ -1.2
Perfluorohexane~0.6~ -1.8
Perfluorooctane~0.7~ -1.7

Molecular Dynamics Simulations of Intermolecular and Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations are invaluable for understanding the intermolecular and interfacial interactions that govern the bulk properties of a substance. frontiersin.org The interactions modeled typically include forces such as van der Waals interactions and hydrogen bonds. frontiersin.orgnih.gov

For this compound, a non-polar molecule incapable of forming hydrogen bonds, intermolecular interactions are dominated by weak van der Waals forces. aps.org MD simulations can model the behavior of these molecules in a liquid state or at an interface, for example, with water or biological tissues. The simulations would show how the low intermolecular forces lead to properties like low surface tension and high gas solubility. At an interface, the strong hydrophobicity of the molecule would be evident, showing how it repels water molecules and forms stable emulsions. mdpi.com

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds and the energy associated with them. libretexts.orgbyjus.com While critical for flexible molecules like alkanes, the conformational landscape of a rigid, cage-like molecule such as this compound is much more constrained. wikipedia.org

The primary focus of computational analysis for this molecule is to identify the most stable three-dimensional structure among its possible stereoisomers. The synthesis of this compound from planar fluoranthene (B47539) results in a saturated, non-planar structure with multiple chiral centers, leading to a variety of possible stereoisomers. smolecule.com Computational methods can predict the relative energies of these isomers to determine the most thermodynamically stable product. wikipedia.org This prediction is essential for understanding the specific stereochemistry of the synthesized compound and its resulting properties. unr.edu

Reaction Mechanism Elucidation for Synthetic Pathways and Environmental Transformations

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the step-by-step transformation of reactants into products. mt.com This involves identifying intermediates, transition states, and the energy barriers associated with each step of a reaction pathway. mt.comfrontiersin.org

The primary synthetic route to this compound is the high-temperature fluorination of fluoranthene using a high-valent metal fluoride (B91410) like cobalt trifluoride (CoF₃). smolecule.com Quantum chemical calculations can be employed to model this complex process. The simulation would detail the sequential substitution of hydrogen with fluorine and the saturation of the aromatic rings. Such studies can help optimize reaction conditions by identifying the rate-determining steps and potential side reactions. savemyexams.com

Given the exceptional stability of the C-F bond, this compound is highly resistant to environmental degradation. Computational models can be used to predict potential transformation pathways, although these would likely require extreme conditions and high activation energies. These theoretical studies are vital for assessing the long-term environmental fate of such persistent compounds.

Structure-Reactivity Relationships in Perfluorinated Polycyclic Systems

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental goal in chemistry. beilstein-journals.orgchemrxiv.org For perfluorinated polycyclic systems, computational studies can systematically explore how changes in structure affect properties and reactivity.

The key structural features of this compound are its polycyclic cage structure, its complete saturation (sp³ hybridized carbons), and its exhaustive fluorination. These features collectively result in its defining properties:

Exceptional Stability: The strength of the numerous C-F bonds makes the molecule thermally and chemically robust.

Chemical Inertness: The fluorine sheath effectively protects the carbon skeleton from chemical attack.

Hydrophobicity and Lipophobicity: The electronegative and non-polar nature of the fluorine atoms leads to very weak intermolecular forces, resulting in low surface tension and poor solubility in both water and hydrocarbon solvents.

By computationally comparing this compound to its parent hydrocarbon (fluoranthene), partially fluorinated analogues, or other perfluorocarbons like perfluorodecalin, a clear structure-reactivity relationship emerges. smolecule.com The transition from a planar, aromatic system (fluoranthene) to a saturated, perfluorinated cage dramatically reduces reactivity and enhances stability. beilstein-journals.org

Table 3: Comparison of Structural Features and Reactivity in Related Polycyclic Systems
CompoundKey Structural FeaturesResulting Reactivity/Properties
FluoranthenePlanar, aromatic, C-H bondsUndergoes electrophilic substitution; moderate thermal stability.
PerfluorodecalinSaturated, bicyclic, perfluorinatedChemically inert, high stability, used as a gas carrier. smolecule.com
This compoundSaturated, polycyclic cage, perfluorinatedExceptionally inert and stable; low intermolecular forces. smolecule.com

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for Fluorination

The synthesis of perfluorinated compounds like Perfluoroperhydrofluoranthene traditionally involves methods that can be energy-intensive and utilize hazardous reagents. Current research is therefore pivoting towards more sustainable and "green" chemistry approaches.

The primary synthesis method for this compound involves the direct fluorination of fluoranthene (B47539) using cobalt trifluoride at high temperatures, typically between 410 to 470 degrees Celsius. smolecule.com While effective, this process highlights the need for greener alternatives. The principles of green chemistry, such as waste minimization, use of renewable feedstocks, and designing for energy efficiency, are guiding the development of new synthetic methodologies. jocpr.comacs.org

Key areas of development in sustainable fluorination include:

Catalytic Reagents: Moving from stoichiometric reagents to catalytic ones can significantly reduce waste. acs.org Research into more efficient and recyclable fluorinating catalysts is a primary focus.

Alternative Solvents: Traditional organic solvents often have significant environmental footprints. jocpr.com The adoption of greener solvents, such as water or supercritical CO2, is being explored to reduce the environmental impact of fluorination processes. jocpr.com

Energy Efficiency: Synthetic methods that operate at ambient temperature and pressure are being investigated to minimize energy consumption, a core principle of green chemistry. acs.org

Biocatalysis: The use of enzymes in synthesis can offer high specificity, reducing the need for protecting groups and leading to cleaner reaction profiles. mdpi.com While still an emerging area for complex fluorination, biocatalysis holds promise for more sustainable production pathways. mdpi.com

These green chemistry approaches aim to make the production of specialized chemicals like this compound more environmentally benign and economically viable. mdpi.comrsc.orgfq-unam.org

Innovations in Ultra-Trace Analytical Detection and Speciation of Complex Perfluorinated Compounds

The detection and quantification of complex perfluorinated compounds at ultra-trace levels present significant analytical challenges. vliz.be Innovations in analytical instrumentation and methodologies are crucial for understanding the presence and behavior of these compounds in various matrices.

High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, allowing for the detection and identification of emerging PFAS compounds in complex environmental samples. norden.org Techniques such as liquid chromatography coupled to time-of-flight mass spectrometry (LC-ToF-MS) provide high selectivity through accurate mass measurements, enabling the detection of PFCs in aqueous matrices with limits of quantification (LOQs) in the nanogram per liter (ng L⁻¹) range. vliz.benih.gov For instance, a validated method for 14 PFCs in various water types achieved LOQs between 2 and 200 ng L⁻¹. vliz.benih.gov

Further advancements in ultra-trace detection include:

Gas Chromatography/Mass Spectrometry (GC/MS): Used for analyzing volatile fluorocarbons and can achieve quantification limits as low as 50 ng/m³ for airborne compounds. shinryo.com

Adsorption/Thermal Desorption with NICI-GC/MS: A specialized method for detecting perfluorocarbon tracers in reservoir gases, capable of reaching detection limits as low as 42 femtoliters/liter. nih.gov

Isotope-Dilution Mass Spectrometry: This technique provides highly accurate and specific quantification for a wide range of target analytes. sgs.com

These sophisticated analytical methods are essential for monitoring and research, providing the data needed for environmental modeling and regulatory compliance. sgs.comnih.goventhalpy.commdpi.com

Analytical TechniqueCommon ApplicationTypical Quantification Limit
LC-ToF-MSPFCs in aqueous matrices2-200 ng L⁻¹ vliz.benih.gov
GC/MSVolatile organic compounds in air50 ng/m³ shinryo.com
Adsorption/Thermal Desorption NICI-GC/MSPerfluorocarbon tracers in gas42 femtoliters/liter nih.gov
Ion Chromatograph (IC)Ionic constituents in air/solutions10 ng/m³ shinryo.com
Inductively Coupled Plasma/Mass Spectrometer (ICP/MS)Metal constituents in air/solutions1 ng/m³ shinryo.com

Advanced Modeling for Environmental Transport and Transformation Prediction (excluding toxicological endpoints)

Understanding the environmental fate and transport of persistent compounds like this compound is critical. Advanced mathematical models are employed to simulate how these chemicals move and persist in the environment. cdc.gov These models integrate data on the chemical's properties, emission rates, and environmental characteristics to predict its distribution. diva-portal.orgnih.govepa.gov

Global distribution models, such as GloboPOP, have been used to investigate the long-term fate of perfluorinated compounds. nih.gov These models can test hypotheses about transport pathways, such as the role of ocean currents in distributing these substances to remote regions like the Arctic. diva-portal.orgnih.gov For example, modeling has shown that long-range ocean transport is a significant pathway for perfluorooctanoate (PFOA) to reach the Arctic. nih.gov

Key components and considerations in environmental transport modeling include:

Advection and Mixing: Models simulate the movement of substances with air and water currents. frontiersin.org

Physicochemical Properties: Data on solubility, vapor pressure, and partition coefficients are crucial inputs for these models. epa.gov

Environmental Conditions: Factors like climate, topography, and geology influence how contaminants migrate. cdc.govnih.gov

Conceptual Site Models: These models synthesize site-specific data to create a comprehensive understanding of contaminant fate and transport, which can be used to forecast the impact of various scenarios. anteagroup.com

These predictive models are invaluable tools for assessing the potential for long-range transport and persistence of compounds like this compound in the global environment. frontiersin.orgacs.orgacs.org

Exploration of Novel Non-Biological/Non-Safety-Related Applications in Advanced Technologies

The distinct physical and chemical properties of perfluorinated compounds, including high stability and gas solubility, make them suitable for a range of specialized, non-biological applications in advanced technologies. smolecule.comufp.pt

This compound, due to its inertness and unique structure, is explored for uses that leverage these characteristics. smolecule.com Research into novel applications is ongoing, with a focus on high-performance materials and electronics.

Potential and existing applications include:

Fluorinated Polymers: this compound can be involved in the synthesis of fluoropolymers. smolecule.com These polymers are valued for their chemical inertness, low surface energy, and excellent electrical properties, making them suitable for applications in flexible electronics, energy storage capacitors, and advanced battery technologies. smolecule.com

Heat Transfer Fluids: The high thermal stability of perfluoroalkanes makes them candidates for use as heat transfer fluids in demanding environments, such as in the electronics and aerospace industries.

Tracer Compounds: Due to their stability and low background concentrations in the environment, certain perfluorocarbons are used as tracers in environmental studies, such as tracking air and water movements. nih.gov

The development of new applications for this compound and related compounds is driven by the continuing need for materials that can perform under extreme conditions. nih.govrsc.orgresearchgate.net

Development of Standard Reference Materials for Emerging Perfluorinated Compounds

The accuracy and reliability of analytical measurements for emerging perfluorinated compounds are underpinned by the availability of high-quality standard reference materials (SRMs). iaea.org SRMs are materials with carefully characterized property values that are used to calibrate instruments and validate analytical methods. nist.gov

National Metrology Institutes (NMIs), such as the National Institute of Standards and Technology (NIST) in the United States, produce and certify these materials. nist.govnist.gov For many emerging contaminants, including complex perfluorinated compounds, the development of new SRMs is a continuous process. nist.goveuropa.eu

The development and use of SRMs involve:

Material Preparation and Characterization: Candidate materials are rigorously tested for homogeneity and stability. Their property values are determined through interlaboratory comparisons or by using primary measurement methods. iaea.orgresearchgate.net

Certification: Certified values are provided with a stated uncertainty, ensuring traceability to the International System of Units (SI). iaea.orginorganicventures.com

Application: Laboratories use SRMs for quality control, to ensure their measurements are accurate and comparable to those made by other laboratories. iaea.org

For perfluorinated compounds, various SRMs are available, including solutions of individual compounds and matrix materials like dust, sludge, and biological tissues with certified concentrations of specific PFAS. nist.gov As new perfluorinated compounds like this compound gain research interest, the development of corresponding certified reference materials will be essential to support robust scientific investigation. greyhoundchrom.comzeptometrix.comesslabshop.comresearchgate.net

Q & A

Q. What are the recommended synthesis and characterization methods for perfluoroperhydrofluoranthene in laboratory settings?

Methodological Answer: Synthesis typically involves fluorination of precursor hydrocarbons under controlled conditions (e.g., using cobalt trifluoride or direct fluorination reactors). Characterization should employ hyphenated techniques such as LC-QTOF-MS for structural elucidation and purity assessment. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm stereochemistry and bonding patterns. Prioritize protocols from peer-reviewed environmental chemistry studies to minimize contamination risks .

Q. How can researchers assess the stability of this compound under varying laboratory conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to extreme pH, UV light, and elevated temperatures. Monitor degradation products via gas chromatography-mass spectrometry (GC-MS) and track peroxide formation using iodometric titration. Implement safety protocols such as regular inhibitor checks and visual inspections for crystalline deposits, as outlined in peroxide-forming chemical guidelines .

Q. What analytical frameworks are suitable for distinguishing this compound from co-occurring PFAS in environmental samples?

Methodological Answer: Use non-targeted screening with high-resolution mass spectrometry (HRMS) paired with fragmentation pattern libraries. Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to differentiate isomers. Validate findings against reference standards and environmental matrices spiked with known PFAS mixtures to account for matrix effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the environmental persistence data of this compound?

Methodological Answer: Employ density functional theory (DFT) to calculate bond dissociation energies and predict degradation pathways. Compare results with experimental data from controlled photolysis/hydrolysis studies. Use Bayesian meta-analysis to reconcile discrepancies between lab-derived half-lives and field observations, incorporating variables like organic carbon content and microbial activity .

Q. What experimental designs are optimal for studying the interaction of this compound with biological membranes?

Methodological Answer: Utilize Langmuir-Blodgett troughs to simulate lipid monolayer interactions and quantify adsorption kinetics. Pair with molecular dynamics (MD) simulations to model diffusion across bilayer membranes. Validate via fluorescence anisotropy assays and cytotoxicity profiling in in vitro cell lines (e.g., HepG2 or Caco-2) .

Q. How can researchers address data gaps in the ecotoxicological profile of this compound?

Methodological Answer: Design tiered testing strategies:

  • Tier 1 : Acute toxicity assays using Daphnia magna and Danio rerio.
  • Tier 2 : Chronic exposure studies with endocrine disruption endpoints (e.g., vitellogenin induction).
  • Tier 3 : Mesocosm experiments to evaluate bioaccumulation in aquatic food webs. Leverage QSAR models to prioritize testing parameters and cross-reference with OECD PFAS guidelines .

Q. What strategies mitigate cross-contamination risks in PFAS-focused studies involving this compound?

Methodological Answer: Implement ISO/IEC 17025-compliant protocols:

  • Use PFAS-free consumables (e.g., PTFE-free septa).
  • Conduct procedural blanks in every batch to detect background contamination.
  • Deploy tandem solid-phase extraction (SPE) with activated carbon and WAX cartridges for sample cleanup. Document all steps using the PICOT framework to ensure reproducibility .

Methodological Frameworks for Research Design

How can the FINER criteria improve the feasibility of this compound research questions?

Methodological Answer: Apply the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

  • Feasible : Ensure access to HRMS instrumentation and PFAS-free lab environments.
  • Novel : Focus on understudied endpoints like epigenetic effects.
  • Ethical : Adhere to Green Chemistry principles to minimize waste generation. Use this framework during peer-review brainstorming sessions to align with funding priorities .

Q. What statistical approaches are recommended for analyzing contradictory toxicity data?

Methodological Answer: Apply mixed-effects models to account for variability between studies (e.g., lab conditions, species sensitivity). Use sensitivity analysis to identify outlier datasets and machine learning (e.g., random forests) to rank influential variables. Publish raw data in repositories like Zenodo to enable meta-analyses .

Data Interpretation and Reporting

Q. How should researchers contextualize patent-derived data on this compound applications?

Methodological Answer: Cross-validate patent claims (e.g., USPTO filings) with peer-reviewed studies. Use text-mining tools to extract technical specifications and compare with experimental results. Highlight discrepancies between commercial claims and academic findings in discussions, emphasizing regulatory relevance .

Q. What best practices ensure reproducibility in PFAS research?

Methodological Answer: Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit spectra in open-access databases (e.g., MassBank).
  • Report QA/QC metrics (e.g., recovery rates, LOD/LOQ).
  • Use standardized PFAS nomenclature per IUPAC guidelines to avoid ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.